molecular formula C14H20O3 B11871659 1-(4-Butoxy-3-methoxyphenyl)propan-2-one

1-(4-Butoxy-3-methoxyphenyl)propan-2-one

Cat. No.: B11871659
M. Wt: 236.31 g/mol
InChI Key: FRVLEISJQXXOTR-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C14H20O3. It is a derivative of acetophenone, characterized by the presence of butoxy and methoxy substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butoxy-3-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-butoxy-3-methoxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxy-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-3-methoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Uniqueness: 1-(4-Butoxy-3-methoxyphenyl)propan-2-one is unique due to the presence of both butoxy and methoxy groups, which influence its chemical reactivity and physical properties. These substituents can enhance its solubility in organic solvents and modify its interaction with biological targets .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

1-(4-butoxy-3-methoxyphenyl)propan-2-one

InChI

InChI=1S/C14H20O3/c1-4-5-8-17-13-7-6-12(9-11(2)15)10-14(13)16-3/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

FRVLEISJQXXOTR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CC(=O)C)OC

Origin of Product

United States

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